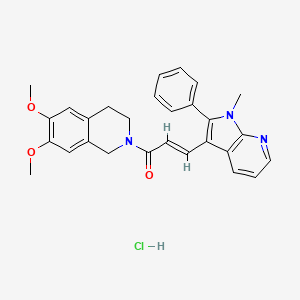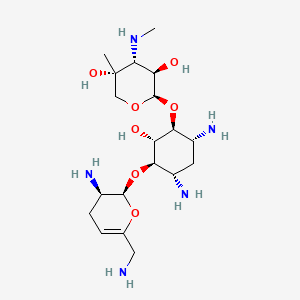
Salicilato de sodio
Descripción general
Descripción
El salicilato de sodio es una sal de sodio del ácido salicílico, conocido por sus propiedades medicinales. Se utiliza comúnmente como analgésico y antipirético. El this compound también actúa como un fármaco antiinflamatorio no esteroideo y se ha demostrado que induce la apoptosis en las células cancerosas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El salicilato de sodio ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasas (COX-1 y COX-2), que están involucradas en la síntesis de prostaglandinas. Al inhibir estas enzimas, el this compound reduce la inflamación, el dolor y la fiebre . Además, se ha demostrado que interfiere con la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), un complejo proteico que juega un papel clave en la regulación de la respuesta inmune a la infección .
Compuestos Similares:
Ácido Salicílico: El compuesto padre del this compound, utilizado en aplicaciones similares pero con diferentes propiedades de solubilidad y farmacocinéticas.
Aspirina (Ácido Acetilsalicílico): Un derivado del ácido salicílico, ampliamente utilizado como analgésico y agente antiinflamatorio.
Salicilato de Metilo: Un éster del ácido salicílico, comúnmente utilizado en analgésicos tópicos y linimentos.
Singularidad del this compound: El this compound es único en su capacidad para usarse como alternativa a la aspirina para individuos que son sensibles a la aspirina. También tiene propiedades de solubilidad distintas, lo que lo hace adecuado para diversas aplicaciones industriales y farmacéuticas .
Safety and Hazards
Direcciones Futuras
Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively . The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .
Análisis Bioquímico
Biochemical Properties
Sodium salicylate plays a significant role in biochemical reactions, particularly as a non-steroidal anti-inflammatory drug (NSAID). It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, where sodium salicylate inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, sodium salicylate has been shown to induce apoptosis in cancer cells by interacting with specific proteins involved in cell death pathways .
Cellular Effects
Sodium salicylate exerts multiple effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium salicylate has been found to increase the expression of COX-2 and prostaglandin D2 release in cardiomyocytes, leading to cardiomyocyte hypertrophy . It also affects oxidative stress responses by increasing the activity of superoxide dismutase (SOD) and reducing the production of malondialdehyde (MDA) in liver cells .
Molecular Mechanism
At the molecular level, sodium salicylate exerts its effects through various mechanisms. It binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . Sodium salicylate also modulates gene expression by influencing transcription factors and signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . Additionally, sodium salicylate can induce apoptosis by activating caspases and other proteins involved in the cell death pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium salicylate can change over time. The stability and degradation of sodium salicylate are crucial factors that influence its long-term effects on cellular function. Studies have shown that sodium salicylate can protect cells from oxidative stress over extended periods by maintaining high levels of antioxidant enzymes . Prolonged exposure to sodium salicylate may also lead to cellular toxicity and necrosis .
Dosage Effects in Animal Models
The effects of sodium salicylate vary with different dosages in animal models. At lower doses, sodium salicylate exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation, renal toxicity, and central nervous system disturbances . In animal studies, sodium salicylate has been shown to induce hyperactivity in neural responses at high doses, leading to potential neurotoxicity .
Metabolic Pathways
Sodium salicylate is involved in several metabolic pathways. It is primarily metabolized in the liver through conjugation with glycine to form salicyluric acid and glucuronidation to form glucuronides . These metabolites are then excreted in the urine. Sodium salicylate also affects metabolic flux by modulating the activity of enzymes involved in fatty acid oxidation and cholesterol metabolism .
Transport and Distribution
Within cells and tissues, sodium salicylate is transported and distributed through various mechanisms. It is highly protein-bound in the bloodstream, primarily to serum albumin . Sodium salicylate can cross cell membranes and accumulate in specific tissues, such as the liver and kidneys . Its distribution is influenced by factors such as pH and the presence of transporters and binding proteins .
Subcellular Localization
Sodium salicylate’s subcellular localization plays a crucial role in its activity and function. It can localize to different cellular compartments, including the cytoplasm and mitochondria . The targeting of sodium salicylate to specific organelles is mediated by post-translational modifications and targeting signals . For example, sodium salicylate can uncouple oxidative phosphorylation in mitochondria, leading to changes in cellular energy metabolism .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El salicilato de sodio se puede sintetizar a partir de fenolato de sodio y dióxido de carbono en condiciones de alta temperatura y presión. Otro método implica el reflujo de salicilato de metilo (aceite de gaulteria) con un exceso de hidróxido de sodio .
Métodos de Producción Industrial: En entornos industriales, el this compound se produce típicamente mediante la reacción de Kolbe-Schmitt, donde el fenolato de sodio reacciona con el dióxido de carbono a temperaturas y presiones elevadas para formar this compound .
Tipos de Reacciones:
Oxidación: El this compound puede sufrir reacciones de oxidación para formar varios productos, incluido el ácido salicílico.
Sustitución: Puede participar en reacciones de sustitución, particularmente la sustitución aromática electrófila, donde el grupo hidroxilo en el anillo de benceno se puede sustituir por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Sustitución: Los reactivos como los halógenos (cloro, bromo) y los agentes de nitración (ácido nítrico) se utilizan en condiciones controladas.
Productos Principales:
Oxidación: Ácido salicílico.
Sustitución: Varios salicilatos sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Salicylic Acid: The parent compound of sodium salicylate, used in similar applications but with different solubility and pharmacokinetic properties.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, widely used as an analgesic and anti-inflammatory agent.
Methyl Salicylate: An ester of salicylic acid, commonly used in topical analgesics and liniments.
Uniqueness of Sodium Salicylate: Sodium salicylate is unique in its ability to be used as an alternative to aspirin for individuals who are sensitive to aspirin. It also has distinct solubility properties, making it suitable for various industrial and pharmaceutical applications .
Propiedades
| { "Design of the Synthesis Pathway": "Sodium salicylate can be synthesized through esterification of salicylic acid with sodium hydroxide.", "Starting Materials": [ "Salicylic acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Dissolve salicylic acid in methanol", "Add sodium hydroxide to the solution and stir", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product in a vacuum oven" ] } | |
Número CAS |
54-21-7 |
Fórmula molecular |
C7H6NaO3 |
Peso molecular |
161.11 g/mol |
Nombre IUPAC |
sodium;2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |
Clave InChI |
REWPEPFZCALMJB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)O.[Na] |
Apariencia |
Solid powder |
| 54-21-7 90218-97-6 |
|
Descripción física |
DryPowder; Liquid |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
13639-21-9 |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sodium salicylate; Kerasalicyl; Kerosal; Magsalyl; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium salicylate is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. [] This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. []
A: Research suggests that sodium salicylate can improve both hepatic and peripheral insulin resistance. This effect is attributed to its ability to reduce oxidative stress in the liver and muscles. [, ]
A: Yes, studies in rats have shown that sodium salicylate can increase the expression of c-fos, GAD67, and GABAAα1 in the inferior colliculus, a part of the auditory brainstem. [] This suggests potential involvement in the central auditory system and compensatory mechanisms for ototoxicity.
A: Sodium salicylate has been shown to inhibit dentine formation in rat incisors. [] This effect is believed to be due to the direct action of sodium salicylate on odontoblasts or mesenchymal cells in the pulp, rather than a secondary action through the pituitary-adrenal axis. []
ANone: The molecular formula of sodium salicylate is C₇H₅NaO₃. Its molecular weight is 160.10 g/mol.
A: Sodium salicylate, when used in combination with various binders like gum arabic, gelatin, and polyvinyl alcohol, influences the particle properties of spray-dried products. [] These properties include diameter, true density, sphericity, and surface area. []
ANone: This section will be skipped as the provided research papers do not cover the catalytic properties and applications of sodium salicylate.
ANone: This section will be skipped as the provided research papers do not cover aspects related to computational chemistry and modeling of sodium salicylate.
A: Studies have shown that the ortho position of the OH group in the benzene ring is crucial for the inhibitory action of sodium salicylate on dentine formation. [] This highlights the importance of specific structural features for its biological activity.
A: Sodium salicylate can be formulated with non-ionic surfactants and dimethyl sulfoxide to increase its percutaneous absorption and bioavailability. []
ANone: This section will be skipped as the provided research papers do not focus on SHE regulations related to sodium salicylate.
A: Sodium salicylate demonstrates a shorter elimination half-life and faster clearance after intravenous administration compared to oral administration in sheep. []
A: In dogs, sodium salicylate administration significantly increased the total systemic clearance and biliary clearance of indomethacin, leading to a rapid drop in indomethacin plasma levels. []
A: In vitro studies have demonstrated that sodium salicylate, within a specific concentration range, can protect spiral ganglion neurons from cisplatin-induced damage, likely due to its anti-apoptotic effects. []
A: Low-dose sodium salicylate has been shown to promote ovulation in mice and sheep by increasing the levels of ovulation hormones and inflammation through the promotion of CYP17A1 expression. []
A: Middle ear instillation of sodium salicylate can alleviate gentamicin-induced auditory function deficits and reduce outer hair cell loss in guinea pigs. []
ANone: This section will be skipped as the provided research papers do not specifically address resistance and cross-resistance mechanisms associated with sodium salicylate.
ANone: This section will be skipped as the provided research papers do not primarily focus on the toxicological profile and long-term effects of sodium salicylate.
ANone: This section will be skipped as the provided research papers do not discuss specific drug delivery and targeting strategies for sodium salicylate.
ANone: This section will be skipped as the provided research papers do not discuss biomarkers related to sodium salicylate treatment.
A: Sodium salicylate concentrations in biological samples can be determined using high-performance liquid chromatography (HPLC) with diode array detection. [] Additionally, first-derivative spectroscopy offers a method for the simultaneous determination of acetaminophen and sodium salicylate in tablets. []
ANone: This section will be skipped as the provided research papers do not provide information on the environmental impact and degradation of sodium salicylate.
ANone: This section will be skipped as the provided research papers do not specifically address dissolution and solubility studies of sodium salicylate.
ANone: This section will be skipped as the provided research papers do not provide detailed information on the validation of analytical methods for sodium salicylate.
ANone: This section will be skipped as the provided research papers do not focus on quality control and assurance measures related to sodium salicylate.
A: Research in rabbits indicates that sodium salicylate can diminish the production of complement-fixing antibodies, agglutinins, and hemolysins, suggesting a potential impact on the immune response. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
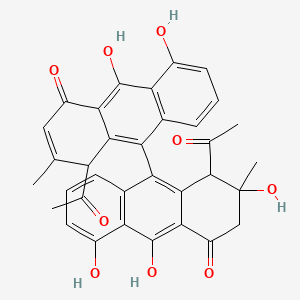
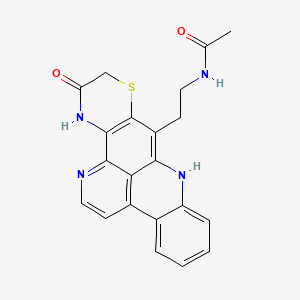
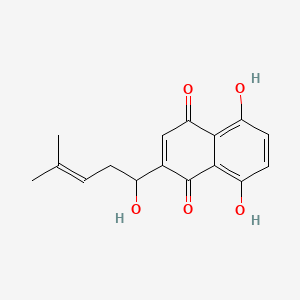
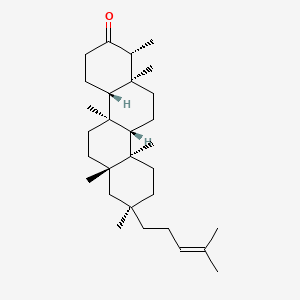





![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)
![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)
![5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid](/img/structure/B1680982.png)
